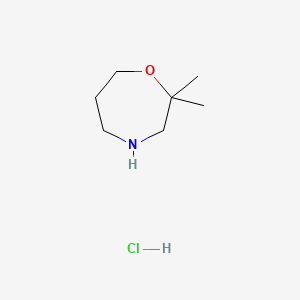

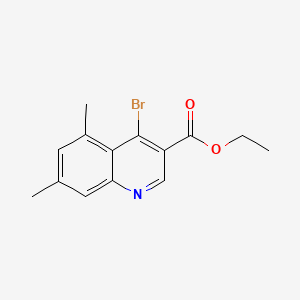

![molecular formula C15H26N2O2 B578259 N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide CAS No. 10405-45-5](/img/structure/B578259.png)

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is a chemical compound known for its role as a crosslinking agent in polymer chemistry. This compound is particularly valued for its ability to form stable, three-dimensional network structures, which are essential in various industrial and scientific applications. Its chemical structure features two acrylamide groups linked by a nonamethylene bridge, making it a versatile and robust molecule in the field of polymer science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide typically involves the reaction between acrylamide and a nonamethylene diamine. The process often requires the presence of catalysts to facilitate the formation of the bisacrylamide linkage. Common catalysts used in this synthesis include copper(II) chloride and sulfuric acid, which help in achieving high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and high throughput. The use of advanced catalytic systems and solvent-free reactions are also explored to enhance the efficiency and environmental sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide undergoes various chemical reactions, including:

Addition Reactions: The acrylamide groups can participate in addition reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.

Polymerization: It can undergo radical copolymerization with other monomers like acrylonitrile and substituted acrylamides, forming highly crosslinked polymer gels.

Cyclopolymerization: In the presence of suitable initiators, it can form linear, soluble polymers with backbones built from five- and seven-membered rings.

Common Reagents and Conditions

Catalysts: Copper(II) chloride, sulfuric acid, and ammonium persulfate are commonly used to initiate and facilitate reactions involving this compound

Solvents: Reactions are often carried out in aqueous media or organic solvents like dichloroethane.

Major Products

The major products formed from reactions involving this compound include crosslinked polymer networks, hydrogels, and various substituted bisacrylamide derivatives .

Wissenschaftliche Forschungsanwendungen

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide finds extensive applications in scientific research, including:

Wirkmechanismus

The mechanism by which N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide exerts its effects primarily involves its ability to form crosslinks between polymer chains. This crosslinking occurs through the reaction of the acrylamide groups with various nucleophiles, leading to the formation of stable, three-dimensional network structures. These networks enhance the mechanical strength, stability, and functionality of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Methylenebisacrylamide: Another widely used crosslinking agent in polymer chemistry, known for its role in the synthesis of polyacrylamide gels.

N,N’-Ethylenebisacrylamide: Similar in structure but with an ethylene bridge, used in various polymerization reactions.

Uniqueness

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is unique due to its longer nonamethylene bridge, which imparts distinct properties to the resulting polymers. This longer bridge allows for greater flexibility and spacing between crosslinked points, leading to polymers with unique mechanical and physical properties compared to those formed with shorter bisacrylamide compounds .

Eigenschaften

IUPAC Name |

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-4H,1-2,5-13H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXDNLCHPBOTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCCCCCNC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655295 |

Source

|

| Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10405-45-5 |

Source

|

| Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)